3-羟基卡他波醇

描述

3-Hydroxycatalponol is not directly mentioned in the provided papers. However, the papers discuss various 3-hydroxy compounds, which are structurally related and share common features such as the presence of a hydroxyl group at the third carbon atom of the molecule. These compounds are important in various fields, including medicinal chemistry and materials science, due to their biological activity and potential as building blocks for polymers .

Synthesis Analysis

The synthesis of 3-hydroxy derivatives, such as 3-hydroxyoxindoles, can be achieved through organocatalytic methods. A novel aminooxygenation of oxindoles with nitrosobenzene catalyzed by a quinidine dimer has been developed, providing a general approach to the synthesis of 3-hydroxyoxindole derivatives with high enantioselectivity . Additionally, the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) involves the incorporation of 3-mercaptobutyric acid by the bacterium Ralstonia eutropha, demonstrating the versatility of microbial systems in producing 3-hydroxy compound-based polymers .

Molecular Structure Analysis

The molecular structures of 3-hydroxy compounds are characterized by the presence of a hydroxyl group attached to the third carbon atom. This functional group is pivotal in determining the chemical reactivity and physical properties of the molecules. For instance, the structure of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) was confirmed using various spectroscopic techniques, revealing the presence of thioester linkages in the polymer backbone .

Chemical Reactions Analysis

3-Hydroxy compounds can participate in various chemical reactions due to their reactive hydroxyl group. The aminooxygenation reaction mentioned earlier is an example of how a C-O bond can be constructed at the C(3) position of oxindoles . Moreover, the enzymatic synthesis of poly[(R)-(-)-3-hydroxybutyrate] granules involves the polymerization of (R)-3-hydroxybutyryl coenzyme A by PHA synthase, indicating the role of 3-hydroxy compounds in biopolymer formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy compounds are influenced by their molecular structure. For example, the incorporation of 3-hydroxypropionate monomers into polyesters can reduce the glass transition temperature and crystallinity of the polymers, which can be advantageous for certain applications . The immobilization of Acetobacter sp. CGMCC 8142 for the biocatalysis of 1, 3-propanediol to 3-hydroxypropionic acid demonstrates the potential of 3-hydroxy compounds in industrial applications, with the immobilized cells showing good substrate tolerance and stability .

科学研究应用

细胞保护特性

3-羟基卡他波醇是从泡桐木中分离出的一种化合物,已证明具有细胞保护作用。研究表明,卡他波醇及其类似物可以通过直接清除细胞内活性氧 (ROS) 和诱导抗氧化酶,如血红素加氧酶-1 (HO-1) 和 NAD(P)H:醌氧化还原酶 1 (NQO1)在体外发挥抗氧化活性。这表明在保护细胞免受氧化应激相关损伤方面具有潜在应用 (Kil 等,2018).

组织工程和生物医学应用

包括 3-羟基卡他波醇或结构相似的化合物在内的几种化合物已因其在组织工程和生物医学领域的应用而被广泛研究:

可生物降解的生物材料:聚羟基链烷酸酯 (PHA) 具有不同的组成,已被探索用于开发缝合线、心血管贴片、骨科针和伤口敷料等装置。它们的生物降解性和生物相容性使其适用于各种医疗应用 (Chen & Wu,2005).

基于羟基磷灰石的应用:羟基磷灰石纳米结构可能与 3-羟基卡他波醇共享官能团,用于药物递送、骨修复、催化和水处理。它们对重金属离子表现出很高的吸附能力,表明在废水处理中具有潜力 (Zhao 等,2014).

可生物降解的聚合物复合材料:由聚羟基链烷酸酯和无机相制成的复合材料正在被开发,以改善机械性能、降解速率和生物活性。这些复合材料在组织工程支架中的应用很有前景 (Misra 等,2006).

属性

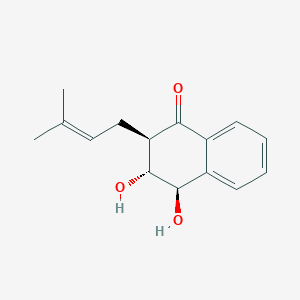

IUPAC Name |

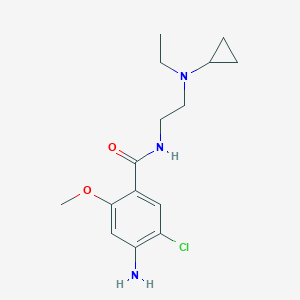

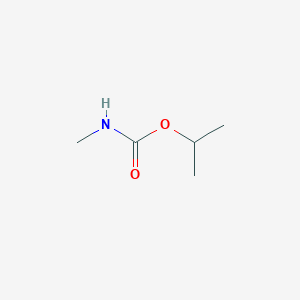

(2R,3R,4R)-3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,12,14-15,17-18H,8H2,1-2H3/t12-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURPSZILBYSJEM-NWANDNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(C(C2=CC=CC=C2C1=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@H]([C@@H](C2=CC=CC=C2C1=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxycatalponol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)